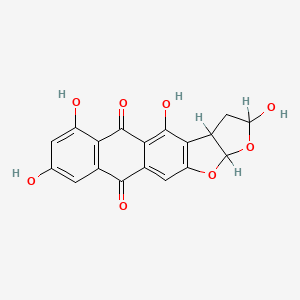

Versicolorin A hemiacetal

Description

Properties

CAS No. |

63324-95-8 |

|---|---|

Molecular Formula |

C18H12O8 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

2,6,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O8/c19-5-1-6-12(9(20)2-5)16(23)14-7(15(6)22)3-10-13(17(14)24)8-4-11(21)26-18(8)25-10/h1-3,8,11,18-21,24H,4H2 |

InChI Key |

CNZWBNAVIYOMMR-UHFFFAOYSA-N |

SMILES |

C1C2C(OC1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |

Canonical SMILES |

C1C2C(OC1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |

Synonyms |

VAOH versicolorin A hemiacetal |

Origin of Product |

United States |

Scientific Research Applications

Role in Aflatoxin Biosynthesis

Versicolorin A hemiacetal serves as a crucial intermediate in the biosynthetic pathway leading to aflatoxin B1. Research has shown that both this compound and its acetate derivative are converted into aflatoxin B1 in cell-free systems derived from Aspergillus parasiticus, while versicolorin A itself does not participate directly in this conversion .

Table 1: Conversion Pathways of Versicolorin Compounds

Enzymatic Activity and Metabolic Pathways

The enzymatic conversion of this compound involves various enzymes such as dehydrogenases and esterases. Studies indicate that these enzymes facilitate the transformation of this compound into other metabolites, including versiconal and versiconol, which are also implicated in aflatoxin production .

Case Study: Enzymatic Pathway Analysis

In a study examining the metabolic grid among versiconal hemiacetal, versiconol acetate, and other derivatives, researchers found that treatment with dichlorvos (an inhibitor) led to the accumulation of certain metabolites while inhibiting aflatoxin production. This highlights the complex interplay between these compounds and their enzymatic transformations .

Implications for Food Safety

Given the toxic nature of aflatoxins, understanding the role of this compound in their biosynthesis is critical for developing strategies to mitigate contamination in food products. The ability to inhibit specific steps in the biosynthetic pathway could lead to effective methods for controlling aflatoxin production in agricultural settings.

Table 2: Implications for Food Safety

Future Research Directions

Further research is necessary to explore the detailed mechanisms by which this compound is converted into aflatoxins and to identify potential inhibitors that could be used in agricultural practices. Additionally, studies focusing on the genetic regulation of these pathways may provide insights into how to genetically engineer strains of Aspergillus to minimize toxin production.

Comparison with Similar Compounds

Versiconal Hemiacetal Acetate (VHA)

- Structural Differences : VHA contains an acetylated hemiacetal group, whereas VAH lacks this modification. The acetyl group in VHA is hydrolyzed by esterases to form versiconal (VL), which is subsequently cyclized to versicolorin B (Ver B) .

- Enzymatic Activity :

- Role in Pathway : VHA is an upstream intermediate that feeds into both Ver B and VAH branches, while VAH is a committed precursor to AFB1 .

Versicolorin B (Ver B)

- Structural Differences : Ver B lacks the hemiacetal ring present in VAH and instead features a closed bis-furan system formed via cyclization of VL .

- Enzymatic Activity : The conversion of VL to Ver B is catalyzed by versicolorin B synthase (encoded by the vbs gene), which operates independently of NADPH .

Sterigmatocystin (ST)

- Structural Differences : ST contains a xanthone moiety absent in VAH, which is introduced late in the pathway via cytochrome P450 oxidases .

- Enzymatic Activity : ST is methylated to form O-methylsterigmatocystin (OMST), a direct precursor to AFB1. This step requires a separate methyltransferase (MoxY) .

- Role in Pathway : ST is downstream of VAH and represents a convergence point for multiple aflatoxin pathway branches .

Hydroxyversicolorone (HVN)

- Structural Differences : HVN features a ketone group instead of the hemiacetal structure in VAH .

- Enzymatic Activity : HVN is synthesized from averufin (AVR) via microsomal enzymes and NADPH, highlighting divergent oxidative steps compared to VAH’s reductive transformations .

- Role in Pathway : HVN is part of a metabolic grid that feeds into VHA and VAH, illustrating the complexity of aflatoxin biosynthesis .

Data Tables

Table 1: Key Enzymatic Reactions Involving VAH and Related Compounds

*Estimated from indirect measurements.

Table 2: Genetic Regulation of Key Compounds

Critical Research Findings

Stereochemical Specificity : The cyclization of VL to Ver B is stereospecific, producing only the (-)-enantiomer of Ver B, whereas VAH retains a racemic configuration until downstream processing .

Metabolic Grids: VAH participates in a metabolic grid with VHA, versiconol, and versiconol acetate, allowing flexibility in pathway flux under varying environmental conditions .

Preparation Methods

Role of Aspergillus parasiticus in VHA Production

VHA is naturally synthesized during aflatoxin biosynthesis in Aspergillus parasiticus. Cell-free systems derived from this fungus have been instrumental in elucidating the enzymatic steps leading to VHA formation. For instance, the 35–70% ammonium sulfate fraction of A. parasiticus cytosol catalyzes the reduction of versiconal hemiacetal acetate (VOAc) to VHA in the presence of NADPH, with a reaction rate of 0.43 nmol min⁻¹ mg⁻¹ under optimal conditions (pH 7.4, 25°C). This fraction also facilitates the conversion of hydroxyversicolorone (HVN) to versicolorone (VONE), a precursor in the VHA pathway.

Metabolic Grids and Intermediate Conversion

A metabolic grid involving HVN, VONE, VOAc, and VHA has been identified (Figure 1). Key reactions include:

-

Reductase-mediated reduction of VONE to VOAc and VHA, dependent on NADPH.

-

Esterase activity converting VOAc to versiconol (VOH), which is inhibited by dichlorvos.

Table 1: Key Enzymes in VHA Biosynthesis

| Enzyme | Function | Cofactor | Rate (nmol min⁻¹ mg⁻¹) | Source |

|---|---|---|---|---|

| VHA reductase | Converts HVN to VONE | NADPH | 0.43 | |

| Cytosol monooxygenase | Oxidizes HVN to VONE | NADPH | 0.17 | |

| Esterase | Hydrolyzes VOAc to VOH | – | – |

Enzymatic Conversion and Optimization Strategies

Cell-Free Systems and Cofactor Dependence

Cell-free extracts from A. parasiticus mutants (e.g., NIAH-26) enable controlled VHA production. NADPH is the preferred cofactor, yielding 2.5× higher reaction rates compared to NADH. Dichlorvos, an esterase inhibitor, stabilizes VHA by preventing its hydrolysis to VOH.

pH and Temperature Sensitivity

VHA synthesis is optimal at pH 7.4 and 25°C , with activity declining sharply at pH <6.5 or >8.0. Nonenzymatic racemization of VHA occurs under alkaline conditions (pH >8.5), complicating stereochemical purity.

Table 2: Reaction Conditions for VHA Preparation

Stereochemical Control in VHA Synthesis

Chiral Specificity of Cyclase Enzymes

The cyclase enzyme in A. parasiticus cytosol ensures the exclusive formation of (1'R,2'S)-(-)-versicolorin B (VB) from versiconal (VHOH), a precursor to VHA. This stereospecificity is critical for subsequent desaturase reactions that yield versicolorin A (VA).

Racemization Challenges

Racemic VHA undergoes nonenzymatic interconversion between (2'R)- and (2'S)-enantiomers, particularly at elevated temperatures (>30°C) or alkaline pH. Chiral HPLC analysis with a Chiralcel OD column (n-hexane/ethanol/TFA solvent) is required to monitor enantiopurity.

Analytical Validation of VHA

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves VHA from VOAc and VOH, with UV detection at 453 nm (ε = 7,000 M⁻¹ cm⁻¹). Chiral HPLC further discriminates enantiomers using a Chiralcel OJ column.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of VHA exhibit characteristic signals for the hemiacetal moiety:

Challenges and Limitations

Q & A

Q. What is the role of versicolorin A hemiacetal (VAH) in aflatoxin biosynthesis, and how is it experimentally validated?

VAH is a critical intermediate in the aflatoxin biosynthetic pathway, linking early polyketide precursors (e.g., norsolorinic acid) to later bifuran-containing metabolites like sterigmatocystin. Its formation involves the enzymatic conversion of versiconal hemiacetal acetate via esterase activity (encoded by aflJ), followed by cyclization to versicolorin B and subsequent oxidation to versicolorin A . Validation typically involves:

- Gene knockout studies : Disruption of aflJ or aflK halts VAH production, confirmed via LC-MS .

- Isotopic labeling : Tracing -acetate incorporation into VAH using NMR to confirm biosynthetic origin .

Q. What analytical methods are recommended for detecting and quantifying VAH in fungal cultures?

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm, optimized using versicolorin A as a reference standard .

- Thin-layer chromatography (TLC) : Silica gel plates with chloroform:acetone (9:1) as the mobile phase; VAH exhibits an Rf value of 0.3 under UV light .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for structural confirmation, with m/z 366.12 [M+H] as a diagnostic ion .

Q. How do enzymatic processes differentiate VAH from structurally similar intermediates like versiconal hemiacetal acetate?

VAH is distinguished by the action of aflJ-encoded esterase, which hydrolyzes versiconal hemiacetal acetate to remove the acetyl group, forming versiconal. Subsequent cyclization by aflK-encoded versicolorin B synthase generates versicolorin B, which is oxidized to VAH . Key validation steps:

- Enzyme assays : Purified aflJ and aflK proteins incubated with substrates, monitored via LC-MS .

- pH-dependent stability : VAH is stable at pH 5–7 but degrades in alkaline conditions, unlike its acetylated precursor .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed biosynthetic pathways for VAH?

Discrepancies exist in the order of versicolorin B and VAH formation . To address this:

- Time-course metabolomics : Sample Aspergillus cultures at 24–72 hr intervals to track intermediate accumulation .

- Gene silencing : Use RNAi to selectively inhibit aflK or aflV and observe pathway blockages via HRMS .

- Comparative genomics : Analyze gene clusters in aflatoxigenic vs. non-aflatoxigenic strains to identify conserved enzymatic steps .

Q. How can researchers optimize in vitro synthesis of VAH for mechanistic studies?

Challenges include low yield and instability. Methodological improvements:

- Co-factor supplementation : Add NADPH and S-adenosylmethionine to cell-free enzyme systems to enhance oxidation .

- Solvent systems : Use tert-butyl methyl ether for extraction to minimize degradation .

- Temperature control : Maintain reactions at 25°C to balance enzyme activity and substrate stability .

Q. What are the implications of VAH’s stereochemistry on its toxicity and interaction with DNA?

VAH’s bifuran ring is critical for intercalating DNA and forming adducts. Advanced approaches include:

- X-ray crystallography : Resolve the 3D structure of VAH-DNA complexes .

- Molecular dynamics simulations : Model interactions between VAH’s hemiacetal moiety and guanine residues .

- Mutagenicity assays : Compare VAH and its stereoisomers in Ames tests with Salmonella strains .

Methodological Best Practices

- Reproducibility : Document HPLC gradients, MS parameters, and fungal culture conditions (e.g., media pH, temperature) .

- Data validation : Use internal standards (e.g., deuterated VAH) for quantification and spike-recovery tests .

- Ethical reporting : Disclose conflicting pathway models and provide raw chromatographic data as supplementary material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.